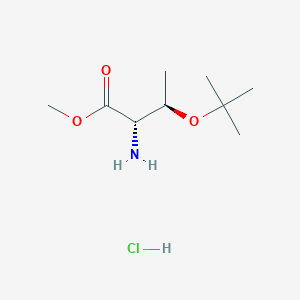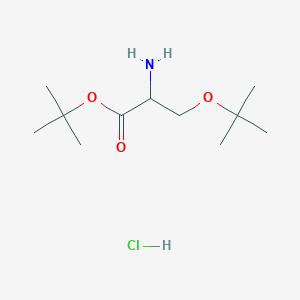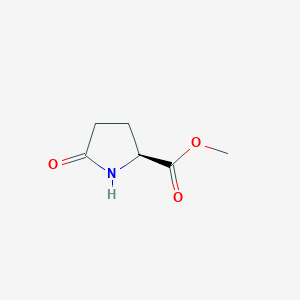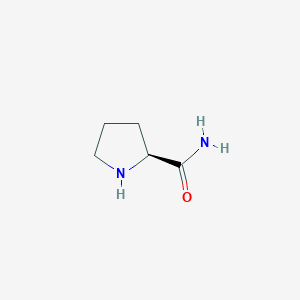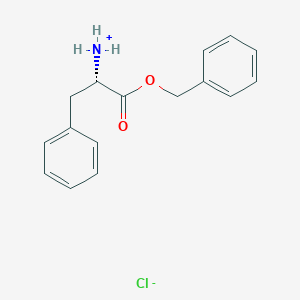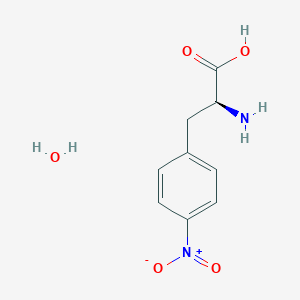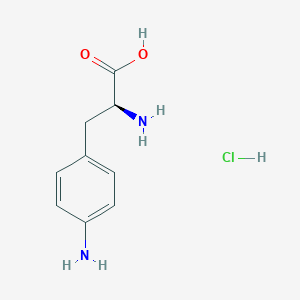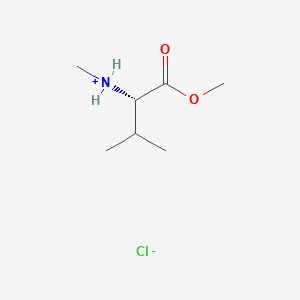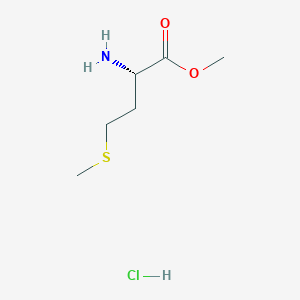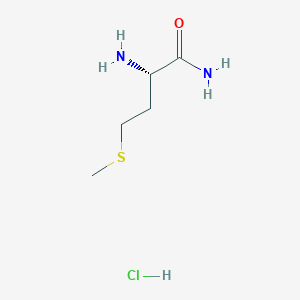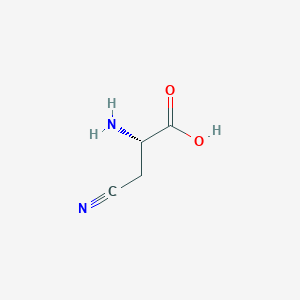
beta-Cyano-L-alanine
Overview
Description
Beta-Cyano-L-alanine: is an amino acid with the chemical formula NCCH₂CH(NH₂)CO₂H. It is a rare example of a nitrile-containing amino acid and exists as a white, water-soluble solid. This compound can be found naturally in the seeds of common vetch and is known for its role in cyanide metabolism in plants .
Mechanism of Action
Target of Action
Beta-Cyano-L-alanine, also known as L-Alanine, 3-cyano-, is a nitrile that is widely found in higher plants . It is enzymatically produced by cyanoalanine synthase from cyanide and cysteine as substrates . The primary target of this compound is cystathionine γ-lyase (CSE) , an enzyme that plays a crucial role in the transsulfuration pathway, which is essential for the biosynthesis of cysteine.
Mode of Action
This compound interacts with its target, CSE, by inhibiting its activity . This inhibition disrupts the normal functioning of the transsulfuration pathway, leading to changes in the metabolism of sulfur-containing amino acids.
Biochemical Pathways
The biochemical pathway affected by this compound is the transsulfuration pathway. This pathway is responsible for the conversion of homocysteine to cysteine. When this compound inhibits CSE, it disrupts this pathway, leading to an accumulation of homocysteine and a decrease in cysteine production . Additionally, this compound is converted to aspartic acid and asparagine enzymatically .
Pharmacokinetics
Given its water-soluble nature , it is likely to have good bioavailability
Result of Action
The inhibition of CSE by this compound leads to changes in the metabolism of sulfur-containing amino acids. This can have various molecular and cellular effects, depending on the specific biological context. For example, in the context of cyanide metabolism in plants, this compound plays a crucial role .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its production in plants is likely to be influenced by the presence of cyanide and cysteine, the substrates for the enzyme that produces this compound . Additionally, factors that affect the activity of CSE, such as the availability of its substrate homocysteine, can also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Beta-Cyano-L-alanine interacts with several enzymes, proteins, and other biomolecules. The primary enzyme it interacts with is beta-cyanoalanine synthase, which catalyzes its formation from cysteine and cyanide . This enzyme is located principally in mitochondria, which are the main target for cyanide toxicity . This compound also allows the recycling of the reduced nitrogen of cyanide into amino acid synthesis .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in cyanide metabolism. It helps detoxify cyanide, a potent toxin, thereby protecting cells from cyanide-induced damage
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to aspartic acid and asparagine enzymatically . This process is facilitated by the enzyme beta-cyanoalanine synthase
Metabolic Pathways
This compound is involved in the cyanide detoxification pathway . It is synthesized from cysteine and cyanide by the enzyme beta-cyanoalanine synthase . The metabolic pathways that this compound participates in, including any enzymes or cofactors it interacts with, are primarily related to cyanide metabolism .
Subcellular Localization
The enzyme beta-cyanoalanine synthase, which synthesizes this compound, is located principally in mitochondria
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Cyano-L-alanine is synthesized through the action of cyanide on cysteine, catalyzed by the enzyme L-3-cyanoalanine synthase. The reaction can be represented as follows:
HSCH2CH(NH2)CO2H+HCN→NCCH2CH(NH2)CO2H+H2S
This enzymatic reaction involves the conversion of cysteine and hydrogen cyanide into this compound and hydrogen sulfide .
Industrial Production Methods: Industrial production of this compound typically involves the use of biotechnological processes, where microorganisms such as Pseudomonas species are employed to produce the compound. The production process includes steps like ethanol fractionation, ammonium sulfate fractionation, column chromatography on DEAE-cellulose, and crystallization in the presence of ammonium sulfate .
Chemical Reactions Analysis
Types of Reactions: Beta-Cyano-L-alanine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form asparagine and aspartic acid.
Substitution: It can participate in substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Substitution: Common reagents for substitution reactions include nucleophiles that can attack the nitrile group.
Major Products:
Scientific Research Applications
Beta-Cyano-L-alanine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other amino acids and nitrile-containing compounds.
Biology: The compound is studied for its role in cyanide metabolism in plants and microorganisms.
Comparison with Similar Compounds
- 3-Cyano-L-alanine
- L-Cysteine
- L-Serine
Comparison: Beta-Cyano-L-alanine is unique due to its nitrile group, which is not commonly found in other amino acids. This nitrile group allows it to participate in specific reactions, such as cyanide detoxification, which is not a characteristic of other similar compounds like L-cysteine and L-serine .
Properties
IUPAC Name |
(2S)-2-amino-3-cyanopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c5-2-1-3(6)4(7)8/h3H,1,6H2,(H,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRLWGXPSRYJDZ-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C#N)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977873 | |
| Record name | Cyanoalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6232-19-5 | |
| Record name | β-Cyano-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6232-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyano-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006232195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanoalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-Amino-3-cyanopropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Cyano-L-alanine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B75AJA4DCJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-3-Cyanoalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060245 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



